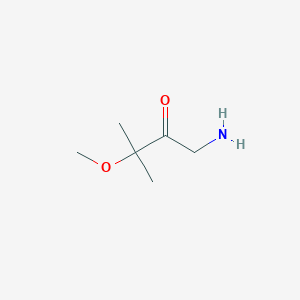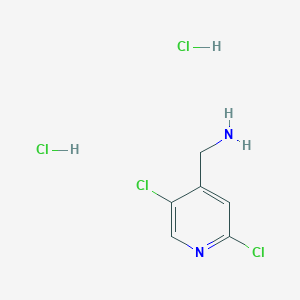
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methanamine group
Méthodes De Préparation
The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine as the primary starting material.
Reaction with Formaldehyde: The 2,5-dichloropyridine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate compound.
Amination: The intermediate compound undergoes amination with ammonia or an amine source to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.
Applications De Recherche Scientifique
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(2-chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but with only one chlorine atom on the pyridine ring.
(1-Methylpiperidin-4-yl)methanamine dihydrochloride: This compound features a piperidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H8Cl4N2 |
|---|---|
Poids moléculaire |
249.9 g/mol |
Nom IUPAC |
(2,5-dichloropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-5-3-10-6(8)1-4(5)2-9;;/h1,3H,2,9H2;2*1H |
Clé InChI |
VMKDSNQACJLMLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Cl)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


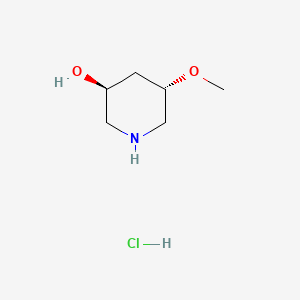
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
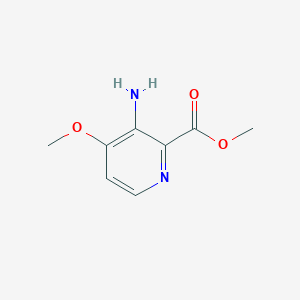
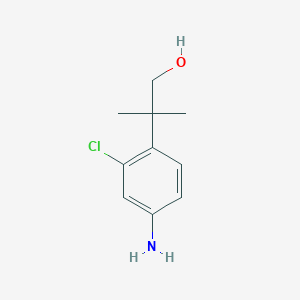
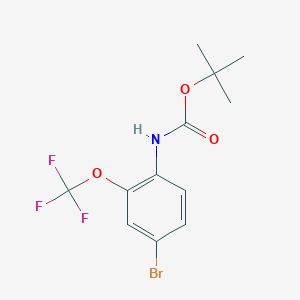
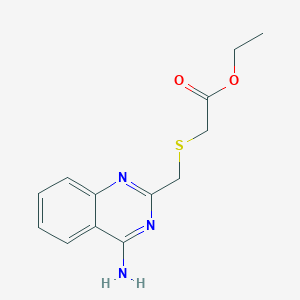
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
